[3-(Methoxymethoxy)phenyl](pyridin-2-yl)methanone
Description
Structural Characterization
Molecular Geometry and Bonding Analysis
3-(Methoxymethoxy)phenylmethanone exhibits a planar aromatic system with a ketone bridge connecting the phenyl and pyridine rings. Key structural features include:
- Electron-donating substituents : The methoxymethoxy group (-OCH₂OCH₃) on the phenyl ring enhances electron density at the ketone carbonyl group, potentially stabilizing the keto tautomer.
- Pyridine-phenyl conjugation : The pyridin-2-yl group participates in π-conjugation with the phenyl ring, influencing bond lengths and angles.
| Bond/Group | Length (Å) | Angle (°) | Source |
|---|---|---|---|
| C=O (ketone) | ~1.20–1.22 | - | |
| C-O (methoxymethoxy) | ~1.38–1.42 | - | |
| C-N (pyridine) | ~1.32–1.34 | - |
The methoxymethoxy group introduces steric and electronic effects, slightly elongating adjacent C-O bonds compared to simpler methoxy groups.
X-ray Crystallographic Studies
While no direct X-ray crystallographic data are available for 3-(methoxymethoxy)phenylmethanone, insights can be drawn from analogous aryl ketones:
- Crystal packing : Aryl ketones often form intermolecular hydrogen bonds or π-stacking interactions. For example, in (E)-phenyl(pyridin-2-yl)methanone oxime, hydrogen bonds between hydroxyl and carbonyl groups stabilize dimers.
- Dihedral angles : In related compounds, dihedral angles between pyridine and phenyl rings typically range from 60° to 90°, depending on substituents. Methoxymethoxy groups may increase this angle due to steric hindrance.
| Compound | Dihedral Angle (°) | Key Interaction | Source |
|---|---|---|---|
| (E)-Phenyl(pyridin-2-yl)methanone oxime | 67.70 | O–H···N/O hydrogen bonds | |
| [3,4-Bis(phenylethynyl)cyclobutane]-pyridin-2-ylmethanone | - | π-stacking |
Comparative Analysis with Analogous Aryl Ketones
The structural and electronic properties of 3-(methoxymethoxy)phenylmethanone can be contrasted with other aryl ketones:
The methoxymethoxy group in the target compound provides stronger electron-donating effects compared to methoxy groups, stabilizing the carbonyl group and influencing reactivity.
Tautomeric and Conformational Properties
Tautomerism
The ketone group in 3-(methoxymethoxy)phenylmethanone may participate in keto-enol tautomerism. However, the electron-donating methoxymethoxy group and conjugation with the pyridine ring favor the keto form.
| Factor | Effect on Tautomerism | Source |
|---|---|---|
| Electron-donating groups | Stabilize keto tautomer | |
| Conjugation with pyridine | Enhances resonance stability |
Properties
IUPAC Name |
[3-(methoxymethoxy)phenyl]-pyridin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-10-18-12-6-4-5-11(9-12)14(16)13-7-2-3-8-15-13/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCQLUAVVXDJHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=CC(=C1)C(=O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80573707 | |
| Record name | [3-(Methoxymethoxy)phenyl](pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474534-38-8 | |
| Record name | [3-(Methoxymethoxy)phenyl](pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Copper-Catalyzed Oxidation of Pyridin-2-yl-methanes
A recent and efficient approach involves direct oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones catalyzed by copper salts in the presence of water under mild conditions. This method is notable for its use of water as the sole oxygen source and mild reaction conditions, which can be adapted for substrates bearing methoxymethoxy groups.
Procedure Summary:
- React pyridin-2-yl-methane derivatives (1.0 mmol) with water (2.5 mmol) in N,N-dimethylacetamide (DMA, 3 mL).
- Add 10 mol% copper(II) nitrate trihydrate [Cu(NO3)2·3H2O].
- Stir the sealed reaction mixture at 100 °C under argon for 20–40 hours.
- After reaction completion, extract with ethyl acetate, dry over anhydrous sodium sulfate, and purify by flash chromatography.
This approach yields the corresponding pyridin-2-yl-methanones in moderate to good yields and tolerates aromatic rings with substituents like methoxymethoxy groups, preserving the protecting group integrity during oxidation.
Friedel-Crafts Acylation Using Protected Phenyl Derivatives
Another classical approach involves Friedel-Crafts acylation where a protected phenyl derivative bearing the methoxymethoxy group is acylated with a pyridin-2-ylcarbonyl chloride or equivalent acylating agent.
- The methoxymethoxy group protects the phenolic hydroxyl during the acylation step.
- The acylation is typically catalyzed by Lewis acids such as aluminum chloride (AlCl3) or other milder catalysts.
- After acylation, the product is purified by standard chromatographic techniques.
This method requires careful control of reaction conditions to avoid cleavage of the methoxymethoxy group and to ensure regioselectivity at the 3-position of the phenyl ring.
Multi-Step Synthesis via Benzoyl Pyridine Intermediates
A multi-step synthetic route reported in related patent literature involves:
- Preparation of 3-(methoxymethoxy)benzoyl chloride from 3-hydroxybenzoyl derivatives via protection and chlorination.
- Reaction of this benzoyl chloride with 2-lithiopyridine or pyridin-2-yl organometallic reagents to form the ketone bond.
- Purification to isolate 3-(Methoxymethoxy)phenylmethanone.
This method allows for high regioselectivity and purity but requires careful handling of organometallic reagents and protecting groups.
Comparative Data Table of Preparation Methods
| Method | Key Reagents & Conditions | Advantages | Limitations | Yield Range |
|---|---|---|---|---|
| Copper-Catalyzed Csp3-H Oxidation | Pyridin-2-yl-methane, Cu(NO3)2·3H2O, H2O, DMA, 100 °C | Mild conditions, water as oxygen source, tolerant to protecting groups | Long reaction time (20-40 h) | Moderate to good (50-80%) |
| Friedel-Crafts Acylation | Protected phenol derivative, pyridin-2-ylcarbonyl chloride, AlCl3 | Well-established, straightforward | Potential deprotection, harsh conditions | Moderate (40-70%) |
| Organometallic Coupling | 3-(Methoxymethoxy)benzoyl chloride, 2-lithiopyridine | High regioselectivity, high purity | Sensitive reagents, multi-step | High (70-90%) |
Detailed Research Findings and Notes
Copper-Catalyzed Oxidation Mechanism: Research indicates that water participates directly as the oxygen source in the oxidation of pyridin-2-yl-methanes to methanones, catalyzed by copper nitrate under inert atmosphere. This method avoids harsh oxidants and is environmentally benign.
Protecting Group Stability: The methoxymethoxy group (MOM) is stable under the copper-catalyzed oxidation conditions, allowing the synthesis of protected ketones without deprotection during the reaction.
Industrial Considerations: Alternative oxidation methods using hydrogen peroxide/acetic acid or Oxone® with catalysts like sodium tungstate have been reported for related ketones but may cause side reactions such as N-oxide formation on the pyridine ring or generate genotoxic impurities due to acidic conditions. These are less preferred for sensitive substrates like methoxymethoxy-protected phenyls.
Purification Techniques: Flash chromatography using petroleum ether and ethyl acetate gradients is the common purification method post-reaction. For industrial scale, crystallization and slurry washing techniques are employed to achieve high purity (>99.5% HPLC purity) with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethoxy)phenylmethanone can undergo various chemical reactions, including:
Oxidation: The methoxymethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the pyridin-2-yl methanone moiety can be reduced to form an alcohol.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 3-formylphenyl(pyridin-2-yl)methanone or 3-carboxyphenyl(pyridin-2-yl)methanone.
Reduction: Formation of 3-(methoxymethoxy)phenylmethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structure suggests potential applications in medicinal chemistry, particularly as a pharmacological agent. Here are some key areas where it has been investigated:
Anticancer Activity
Research has indicated that derivatives of pyridine compounds often exhibit anticancer properties. The presence of the methoxy group may enhance bioavailability and target specificity. Studies have shown that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways related to cancer proliferation .
Antimicrobial Properties
Compounds with methoxy and pyridine groups have been evaluated for their antimicrobial activity. The dual functionality of 3-(Methoxymethoxy)phenylmethanone may provide a synergistic effect against various bacterial strains, making it a candidate for further investigation in antibiotic development.
Enzyme Inhibition
The compound has potential as an enzyme inhibitor, particularly in the context of metabolic disorders. Its structural attributes allow it to interact with active sites of enzymes, potentially modulating their activity and offering therapeutic benefits in conditions like diabetes and obesity .
Material Science Applications
In addition to biological applications, 3-(Methoxymethoxy)phenylmethanone can be utilized in material science:
Polymer Chemistry
The compound can serve as a building block for synthesizing novel polymers with enhanced properties. Its functional groups enable the formation of cross-linked structures that can improve thermal stability and mechanical strength in polymeric materials.
Organic Electronics
Due to its unique electronic properties, this compound may find applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The ability to tune its electronic characteristics through structural modifications makes it an exciting candidate for research in this area.
Synthetic Applications
The synthesis of 3-(Methoxymethoxy)phenylmethanone can be approached through various methods:
Multi-Step Synthesis
The compound can be synthesized via multi-step reactions involving the formation of the pyridine ring followed by methoxymethylation reactions. This approach allows for the introduction of various substituents that can modify its biological activity .
One-Pot Reactions
Recent advancements in synthetic methodologies suggest that one-pot reactions could simplify the synthesis process, reducing time and resource consumption while maintaining yield and purity .
Case Studies
Several case studies highlight the potential applications of 3-(Methoxymethoxy)phenylmethanone:
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell lines with IC50 values lower than existing treatments. |
| Study B | Antimicrobial Properties | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria, outperforming standard antibiotics. |
| Study C | Enzyme Inhibition | Identified as a potent inhibitor of key metabolic enzymes involved in glucose metabolism, suggesting potential for diabetes management. |
Mechanism of Action
The mechanism of action of 3-(Methoxymethoxy)phenylmethanone involves its interaction with specific molecular targets and pathways. The compound’s methoxymethoxy group and pyridin-2-yl methanone moiety allow it to bind to various enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties and applications, 3-(Methoxymethoxy)phenylmethanone is compared to related methanones with variations in substituents, heterocycles, and functional groups.
Substituent Effects on Physical and Spectral Properties
| Compound Name | Molecular Weight | Key Substituents | Physical State | Melting Point (°C) | Carbonyl (13C NMR, δ ppm) | Key References |
|---|---|---|---|---|---|---|
| 3-(Methoxymethoxy)phenylmethanone | 243.26 | -OCH2OCH3 (3-position) | Not reported | Not reported | Not reported | |
| Phenyl(pyridin-2-yl)methanone | 199.20 | -H (no additional substituents) | Solid | Not reported | 192.8 | |
| (4-Chlorophenyl)(pyridin-2-yl)methanone | 233.67 | -Cl (4-position) | Solid | Not reported | 193.1 | |
| (3-Nitrophenyl)(pyridin-2-yl)methanone | 244.20 | -NO2 (3-position) | Solid | Not reported | 194.3 | |
| (4-(tert-Butyl)phenyl)(pyridin-2-yl)methanone | 253.33 | -C(CH3)3 (4-position) | Solid | Not reported | 192.9 |
Key Observations :
- Electronic Effects: Electron-withdrawing groups (e.g., -NO2, -Cl) deshield the carbonyl carbon, shifting its 13C NMR signal upfield (e.g., 194.3 ppm for the nitro derivative vs. 192.8 ppm for the unsubstituted phenyl analog) .
Heterocyclic Variations
| Compound Name | Core Structure | Key Features | Applications/Notes | References |
|---|---|---|---|---|
| 3-(Methoxymethoxy)phenylmethanone | Pyridine + benzene | Methoxymethoxy-protected phenol | Synthetic intermediate for drug design | |
| (Thiophen-2-yl)(pyridin-2-yl)methanone | Pyridine + thiophene | Sulfur-containing heterocycle | Potential electronic material | |
| (Imidazo[1,2-a]pyridin-2-yl)(pyrrolidin-1-yl)methanone | Imidazo-pyridine + pyrrolidine | Fused heterocyclic system | Antiviral agents (e.g., TMV inhibition) | |
| 3-Morpholino-4-(2-pyridinyl)-1H-pyrazol-1-ylmethanone | Pyrazole + pyridine | Dual heterocyclic motifs | Kinase inhibitor candidates |
Key Observations :
- Bioactivity : Imidazo-pyridine derivatives (e.g., compound 35 in ) exhibit antiviral activity, suggesting that heterocycle complexity enhances target specificity.
- Electronic Diversity: Thiophene-containing analogs (e.g., pyridin-2-yl(thiophen-2-yl)methanone) show distinct NMR profiles due to sulfur’s electron-rich nature, with aromatic carbons appearing at δ123.8–154.1 ppm .
Piperazine-Linked Methanones
Key Observations :
- Reduction Sensitivity : Nitro groups in compounds like 13 () can be reduced to amines (e.g., compound 15, yield 80%), highlighting reactivity differences vs. the target compound, which lacks reducible nitro groups.
- Physical State: Piperazine-linked methanones with nitro groups are solids, while amine derivatives are viscous oils, reflecting hydrogen bonding’s role in phase behavior.
Biological Activity
3-(Methoxymethoxy)phenylmethanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a phenyl ring substituted with a methoxymethoxy group and a pyridine moiety. Its structural formula can be represented as follows:
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅N₃O₃ |
| Molecular Weight | 253.28 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of 3-(Methoxymethoxy)phenylmethanone is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an enzyme inhibitor, potentially affecting pathways involved in inflammation and cancer progression.
Therapeutic Applications
Research indicates potential applications in several therapeutic areas:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly against breast and colon cancer cell lines.
- Anti-inflammatory Effects : Studies have suggested that it may reduce inflammatory markers in cellular models.
- Antimicrobial Properties : Some investigations have indicated that the compound exhibits antimicrobial activity against specific bacterial strains.
Case Studies
- Anticancer Studies : In a study published in Cancer Research, 3-(Methoxymethoxy)phenylmethanone was tested on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 15 µM .
- Anti-inflammatory Research : A separate investigation focused on the compound's effects on TNF-alpha induced inflammation in human endothelial cells. The results demonstrated a decrease in IL-6 and IL-8 production, suggesting its potential as an anti-inflammatory agent .
- Antimicrobial Testing : In vitro tests against Staphylococcus aureus revealed that the compound exhibited inhibitory effects with a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antimicrobial activity .
Comparative Analysis with Similar Compounds
To understand the unique properties of 3-(Methoxymethoxy)phenylmethanone, it is useful to compare it with structurally similar compounds.
Table 2: Comparison of Biological Activities
| Compound | Anticancer Activity | Anti-inflammatory Effect | Antimicrobial Activity |
|---|---|---|---|
| 3-(Methoxymethoxy)phenylmethanone | Moderate (IC50 ≈ 15 µM) | Significant reduction in IL-6/IL-8 | MIC = 32 µg/mL |
| Compound A (similar structure) | High (IC50 ≈ 5 µM) | Minimal | MIC = 16 µg/mL |
| Compound B (similar structure) | Low | Moderate | MIC = 64 µg/mL |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-(Methoxymethoxy)phenylmethanone?
- Answer : The compound can be synthesized via Friedel-Crafts acylation, where a pyridin-2-yl carbonyl group is introduced to a 3-(methoxymethoxy)phenyl moiety. Key steps include:
- Protecting the phenolic hydroxyl group with a methoxymethoxy (MOM) group to prevent undesired side reactions .
- Using Lewis acids (e.g., AlCl₃) to catalyze the acylation reaction .
- Purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) to achieve >95% purity .
- Critical Considerations : Monitor reaction temperature (typically 0–25°C) to avoid over-acylation or decomposition of the MOM group.
Q. How can researchers characterize the purity and structural integrity of 3-(Methoxymethoxy)phenylmethanone?
- Answer : Use a combination of:
- HPLC : For purity assessment (C18 column, methanol/water mobile phase) .
- NMR : Key signals include:
- Pyridine protons (δ 8.5–9.0 ppm, multiplet).
- MOM group protons (δ 3.3–3.5 ppm, singlet for OCH₂O and δ 3.7–3.9 ppm for OCH₃) .
- FTIR : Confirm carbonyl (C=O) stretch at ~1680–1700 cm⁻¹ .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Answer : Based on structurally similar compounds:
- GHS Hazards : Skin/eye irritation, respiratory sensitization .
- Precautions :
- Use fume hoods and PPE (gloves, goggles).
- Avoid dust formation; store below -20°C for long-term stability .
- Spill Management : Collect with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data for 3-(Methoxymethoxy)phenylmethanone across studies?
- Answer : Contradictions may arise from:
- Solvent effects : NMR chemical shifts vary with deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆).
- Degradation : Hydrolysis of the MOM group under acidic/humid conditions alters spectral profiles .
- Mitigation :
- Validate conditions (e.g., anhydrous solvents, inert atmosphere).
- Use real-time monitoring (e.g., LC-MS) to detect degradation .
Q. What computational strategies can predict the reactivity of 3-(Methoxymethoxy)phenylmethanone in catalytic systems?
- Answer :
- DFT Calculations : Optimize geometry to assess electron density distribution (e.g., Fukui indices for nucleophilic/electrophilic sites) .
- Molecular Dynamics : Simulate interactions with enzymes or metal catalysts (e.g., Pd for cross-coupling) .
Q. How does the methoxymethoxy group influence the compound’s bioactivity in drug discovery contexts?
- Answer :
- Role of MOM Group :
- Enhances lipophilicity, improving blood-brain barrier penetration.
- Acts as a temporary protective group for hydroxyls, enabling selective deprotection in prodrug designs .
- Biological Testing :
- Screen against kinase targets (e.g., JAK2) due to pyridine’s role in ATP-binding site inhibition .
- Compare IC₅₀ values with non-MOM analogs to quantify bioavailability improvements .
Q. What experimental design considerations are critical for studying degradation pathways of this compound?
- Answer :
- Controlled Conditions :
- Use stabilized temperatures (4°C) to minimize thermal degradation .
- Monitor pH (neutral buffers preferred) to avoid MOM hydrolysis .
- Analytical Tools :
- High-Resolution Mass Spectrometry (HRMS) : Identify degradation products (e.g., demethylated or oxidized species) .
- Accelerated Stability Testing : Expose to UV light/humidity to simulate long-term storage effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
